4-Bromo-2-chloro-5-methoxypyridine

Catalog No.
S985894
CAS No.
1020253-15-9
M.F
C6H5BrClNO
M. Wt
222.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloro-5-methoxypyridine

CAS Number

1020253-15-9

Product Name

4-Bromo-2-chloro-5-methoxypyridine

IUPAC Name

4-bromo-2-chloro-5-methoxypyridine

Molecular Formula

C6H5BrClNO

Molecular Weight

222.47 g/mol

InChI

InChI=1S/C6H5BrClNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3

InChI Key

ROFQXQOLLAPAOR-UHFFFAOYSA-N

SMILES

COC1=CN=C(C=C1Br)Cl

Canonical SMILES

COC1=CN=C(C=C1Br)Cl
  • Medicinal Chemistry

    Pyridine derivatives are a well-studied class of compounds with various biological activities. Some are being investigated for their potential as medicinal agents []. These investigations may include areas like anti-cancer drugs or treatments for infectious diseases.

  • Material Science

    Pyridine derivatives can be used as building blocks in the design of new materials with specific properties. These materials may find applications in areas like organic electronics or catalysis.

  • Organic Chemistry

    Pyridine derivatives are versatile intermediates used in organic synthesis. This means they can be used as starting materials to create more complex molecules.

4-Bromo-2-chloro-5-methoxypyridine is an organic compound with the molecular formula C₆H₅BrClNO and a molecular weight of approximately 222.47 g/mol. It is characterized by the presence of a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methoxy group (-OCH₃) at the 5-position of the pyridine ring. This compound is known for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features that enhance biological activity and reactivity.

Typical of halogenated pyridines, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, which are useful for forming carbon-carbon bonds, particularly with aryl or vinyl groups.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions on the pyridine ring.

The synthesis of 4-Bromo-2-chloro-5-methoxypyridine can be achieved through several methods:

  • Halogenation of Pyridine Derivatives: Starting from 2-chloro-5-methoxypyridine, bromination can be performed using bromine or brominating agents under controlled conditions.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods with appropriate aryl halides can also yield this compound from simpler precursors .

4-Bromo-2-chloro-5-methoxypyridine has several applications:

  • Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals due to its ability to undergo further functionalization.
  • Agrochemical Development: Its unique structure may provide useful properties in the development of new agrochemicals .
  • Research Tool: Used in chemical biology for studying enzyme interactions and metabolic pathways.

Research indicates that 4-Bromo-2-chloro-5-methoxypyridine interacts with various biological systems, particularly through its inhibition of cytochrome P450 enzymes. This interaction is significant for understanding drug-drug interactions and metabolic profiles in pharmacology . Further studies are needed to fully elucidate its interaction mechanisms and potential side effects.

Several compounds share structural similarities with 4-Bromo-2-chloro-5-methoxypyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-Bromo-2-chloro-4-methoxypyridine880870-13-30.76
5-Bromo-2-chloro-4-ethoxypyridine52311-48-50.74
4-Bromo-6-chloronicotinaldehyde1060805-64-20.87
5-Bromo-2-chloro-3-methylpyridine128071-86-30.79
3-Bromo-2-chloro-5-methylpyridine17282-03-00.77

Uniqueness

The uniqueness of 4-Bromo-2-chloro-5-methoxypyridine lies in its specific combination of halogen substituents and the methoxy group, which may influence its solubility, reactivity, and biological activity compared to similar compounds. The presence of both bromine and chlorine atoms enhances its electrophilic character, making it suitable for various synthetic applications that other similar compounds may not efficiently perform.

XLogP3

2.5

Wikipedia

4-Bromo-2-chloro-5-methoxypyridine

Dates

Modify: 2023-08-16

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